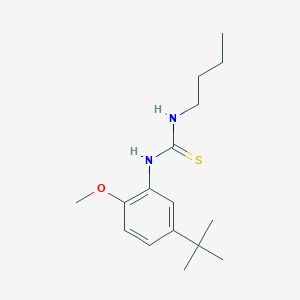![molecular formula C16H13ClN4O2 B4705138 N-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4705138.png)
N-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-1,2,4-triazole-3-carboxamide
Descripción general
Descripción
N-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-1,2,4-triazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as CBX or CBX-2091 and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
CBX exerts its effects by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and its inhibition leads to the accumulation of DNA damage and ultimately cell death. CBX has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC) which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
CBX has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the migration and invasion of cancer cells. In neurodegenerative diseases, CBX has been shown to protect neurons from oxidative stress and inflammation. In immunology, CBX has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CBX has several advantages for lab experiments such as its high potency and selectivity for PARP inhibition. However, CBX has some limitations such as its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of CBX. One potential direction is the development of more potent and selective PARP inhibitors based on the structure of CBX. Another direction is the investigation of the effects of CBX in combination with other chemotherapeutic agents. Additionally, the study of CBX in animal models of neurodegenerative diseases and autoimmune disorders could provide valuable insights into its potential therapeutic applications.
Aplicaciones Científicas De Investigación
CBX has been studied for its potential applications in various fields such as cancer research, neuroscience, and immunology. In cancer research, CBX has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuroscience, CBX has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, CBX has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-[4-[(2-chlorophenyl)methoxy]phenyl]-1H-1,2,4-triazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2/c17-14-4-2-1-3-11(14)9-23-13-7-5-12(6-8-13)20-16(22)15-18-10-19-21-15/h1-8,10H,9H2,(H,20,22)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYRMWJNLSSPJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)NC(=O)C3=NC=NN3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B4705059.png)
![4-[(allylamino)sulfonyl]-N-(2-fluorophenyl)benzamide](/img/structure/B4705063.png)

![6-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4705080.png)
![ethyl 6-ethyl-2-{[({1-(3-methoxypropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4705085.png)
![4-allyl-3-(4-nitrophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B4705091.png)
![5-bromo-N-(1-{[(3-hydroxypropyl)amino]carbonyl}-2-phenylvinyl)-2-furamide](/img/structure/B4705092.png)
![1-[2-(3,4-dimethylphenoxy)butanoyl]-4-phenylpiperazine](/img/structure/B4705096.png)
![ethyl 5-{[(3-chloro-4-methylphenyl)amino]carbonyl}-2-[(4-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4705100.png)
![4-{[2-(2-fluorophenoxy)butanoyl]amino}benzamide](/img/structure/B4705102.png)
![1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}-4-(ethylsulfonyl)piperazine](/img/structure/B4705108.png)
![methyl 4,5-dimethyl-2-({[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4705120.png)
![methyl {5-[(5-chloro-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4705135.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N,1-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4705141.png)